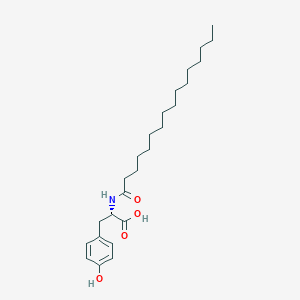

N-palmitoyl tyrosine

Description

Overview of Fatty Acid Amides and Their Biological Significance

Fatty acid amides (FAAs) are a class of endogenous organic compounds formed when a fatty acid is linked to an amine through an amide bond. wikipedia.orgwikipedia.org This family of lipids is structurally related to the well-known endocannabinoid, anandamide (B1667382). nih.gov The biological importance of FAAs has been recognized for decades, with the first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, being isolated from egg yolk in 1957. nih.gov However, interest in this class of molecules surged with the identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors. nih.govnih.gov

FAAs are broadly categorized based on the amine component linked to the fatty acyl group. wikipedia.org These categories include:

N-acyl ethanolamines (NAEs) : Such as anandamide. wikipedia.org

N-acyl amino acids (NAAAs) : Where a fatty acid is conjugated to an amino acid, such as N-palmitoyl tyrosine. wikipedia.orgfrontiersin.org

Primary fatty acid amides (PFAMs) : Containing the functionality RC(O)NH2, with oleamide (B13806) being a key example. wikipedia.org

N-acyl neurotransmitter conjugates : Such as N-arachidonoyl-serotonin. wikipedia.org

These molecules are integral to a vast array of physiological processes. wikipedia.org They function as signaling molecules in cell-to-cell communication, influencing cardiovascular function, metabolic homeostasis, memory, cognition, and motor control. wikipedia.org The diverse functions of FAAs have positioned them as potential therapeutic targets for a range of conditions, including pain, inflammation, cancer, and anxiety. nih.gov The signaling activity of many FAAs is regulated by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and amine. wikipedia.org

Table 1: Major Classes of Fatty Acid Amides and Their Biological Roles

| Class | Example Compound | Key Biological Significance | Reference |

|---|---|---|---|

| N-Acyl Ethanolamines (NAEs) | Anandamide (N-arachidonoylethanolamine) | Endocannabinoid signaling, pain modulation, anti-inflammatory effects. | wikipedia.orgnih.govnih.gov |

| N-Acyl Amino Acids (NAAAs) | This compound | Lipid signaling, potential neuroprotective and antiproliferative effects. | frontiersin.orgnih.gov |

| Primary Fatty Acid Amides (PFAMs) | Oleamide | Regulation of sleep/wake cycle, cannabinoid-like activity. | nih.gov |

| N-Acyl Neurotransmitters | N-Arachidonoyl Dopamine (B1211576) | Interaction with transient receptor potential (TRP) channels, role in inflammation. | wikipedia.org |

Contextualization of N-Acyl Tyrosines within the Lipid Signaling Landscape

N-acyl amino acids, including N-acyl tyrosines, are an important family of endogenous signaling molecules. nih.gov They are chemically related to endocannabinoids and are considered part of a complex lipid signaling system known as the "endocannabinoidome". nih.govunite.it This expanded signaling system includes a wide range of fatty acid amide derivatives that are being increasingly identified and studied. nih.gov

N-acyl tyrosines are a subclass of N-acyl aromatic amino acids (NA-ArAAs). nih.govfrontiersin.org While the cellular functions for many of these lipo-amino acids are still largely unknown, data suggests they act as cell signaling molecules, similar to anandamide and oleamide. frontiersin.org Their biological activities may involve binding to various G protein-coupled receptors (GPCRs), such as GPR18, GPR55, GPR92, and GPR132. frontiersin.org

The significance of N-acyl tyrosines is underscored by their diverse biological activities. For instance, N-stearoyl-L-tyrosine and N-linoleoyl-L-tyrosine have demonstrated neuroprotective effects. frontiersin.org The presence of a relatively large number of identified N-acyl-tyrosines is notable, especially considering that the cellular concentrations of aromatic amino acids like tyrosine in human blood are roughly similar. frontiersin.org This suggests specific biosynthetic and functional roles for this particular subclass of N-acyl amino acids. frontiersin.org The lipid signaling landscape is characterized by the ability of these lipid messengers to freely diffuse through membranes, a feature that distinguishes them from classical signaling molecules like monoamine neurotransmitters which are stored in vesicles. wikipedia.org

Historical Perspective on the Discovery and Initial Characterization of this compound

While the broader class of N-acyl amino acids has been known for some time, the specific history of this compound's discovery is less defined than that of flagship fatty acid amides like anandamide. Its emergence in scientific literature points to its initial characterization in the context of exploring synthetic lipid molecules and their receptor interactions.

A significant early milestone was the chemical synthesis and characterization of N-palmitoyl-tyrosine phosphoric acid, reported in a 1996 study. nih.govresearchgate.net This research focused on developing potent and specific competitive inhibitors for lysophosphatidic acid (LPA) receptors. nih.gov The study detailed an improved synthesis method for N-palmitoyl-L-tyrosine phosphoric acid and demonstrated its effectiveness as an antagonist of LPA receptors in Xenopus oocytes, indicating an extracellular site of action. nih.govresearchgate.net This work provided a foundational understanding of how this compound derivatives could interact with important cell surface receptors.

Later research began to uncover the endogenous presence and potential physiological roles of this compound itself. For example, a 2008 publication cited its antiproliferative effects against cultured human breast cancer cells. frontiersin.org Subsequent studies identified N-stearoyl tyrosine in rat brain tissue, albeit at very low concentrations (0.2 pmol/g), highlighting that different N-acyl tyrosines exist in biological systems at varying levels. researchgate.net The Human Metabolome Database classifies this compound as a long-chain N-acyl-amide, noting that this class of compounds has various signaling functions in physiology, including roles in metabolic homeostasis, inflammation, and pathological conditions like cancer and neurodegenerative disease. hmdb.ca

Properties

IUPAC Name |

(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-23(25(29)30)20-21-16-18-22(27)19-17-21/h16-19,23,27H,2-15,20H2,1H3,(H,26,28)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAZGTSTZYXZAT-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Endogenous Distribution of N Palmitoyl Tyrosine

Identification in Mammalian Systems

N-acyl amides, including derivatives of tyrosine, have been identified as endogenous signaling molecules in various mammalian tissues and fluids. Their distribution, however, is not uniform, suggesting specific roles in different physiological contexts.

Presence in Specific Tissues and Biological Fluids (e.g., Brain, Skin, Spinal Cord)

While direct quantitative data for N-palmitoyl tyrosine across all mammalian tissues is not extensively detailed in current literature, the distribution of structurally similar N-acyl amides, such as N-palmitoyl glycine (B1666218), provides significant insights into its likely localization.

Brain: N-acyl amides are present in the brain at picomolar to nanomolar concentrations. plos.org Studies have shown that the brain contains a diverse range of these lipids, which can be regulated in response to inflammation. plos.org While specific concentrations for this compound are not always singled out, its presence as part of the broader N-acyl tyrosine family has been confirmed in various brain regions. amanote.com For instance, research on related compounds like N-palmitoyl glycine in rats has shown brain concentrations to be approximately 50 pmol/g. researchgate.net

Skin and Spinal Cord: Research on the distribution of the related compound N-palmitoyl glycine has revealed significantly higher concentrations in the skin and spinal cord compared to the brain. plos.org In rat tissues, N-palmitoyl glycine levels in the skin were found to be around 1600 pmol/g, which is substantially higher than in the brain. researchgate.net The levels in the spinal cord were also notably elevated. researchgate.net This suggests that this compound may also be present in higher concentrations in these tissues, potentially indicating a role in sensory or inflammatory processes.

The table below shows the distribution of the related compound, N-palmitoyl glycine, in various rat tissues, which may serve as an indicator for the potential distribution of this compound.

| Tissue | Concentration of N-Palmitoyl Glycine (pmol/g) |

| Skin | ~1600 |

| Spinal Cord | High |

| Brain | ~50 |

| Lung | High |

Data sourced from a study on N-palmitoyl glycine in rats and may be indicative of this compound distribution. researchgate.net

Detection in Non-Mammalian Organisms and Environmental Contexts

The occurrence of this compound is not limited to mammalian systems. It has also been identified in invertebrate models and is part of the broader family of N-acyl amino acids found in various environmental contexts.

Occurrence in Invertebrate Models (e.g., Drosophila melanogaster)

Targeted lipidomics studies have confirmed the presence of this compound in the fruit fly, Drosophila melanogaster. nih.govresearchgate.net This invertebrate model organism is known to produce a variety of N-acyl amides. nih.govresearchgate.net The identification of this compound in Drosophila suggests a conserved biological role for this class of molecules across different phyla.

A lipidomics analysis of third instar larvae of Drosophila melanogaster identified and quantified several N-acyl amides, including this compound.

| N-Acyl Amide | Mean (pmol/g) | Standard Deviation |

| This compound | 0.2 | 0.1 |

| N-palmitoyl alanine (B10760859) | 1.1 | 0.4 |

| N-palmitoyl GABA | 0.1 | 0.0 |

| N-palmitoyl glycine | 0.9 | 0.3 |

| N-palmitoyl leucine | 0.2 | 0.1 |

| N-palmitoyl phenylalanine | 0.2 | 0.1 |

| N-palmitoyl serine | 0.4 | 0.1 |

| N-palmitoyl valine | 0.1 | 0.0 |

Table adapted from targeted lipidomics data in Drosophila melanogaster. nih.govresearchgate.net

Identification in Soil Microorganisms

N-acyl amino acids, the family to which this compound belongs, are known to be produced by a variety of soil microorganisms. amanote.com Bacteria, in particular, can synthesize these compounds, although their specific functions in the soil environment are not yet fully understood. amanote.com The biosynthesis of N-acylated amino acids in these microbes is carried out by GNAT acyltransferases. amanote.com While the presence of the broader class of N-acyl amino acids in soil is established, specific identification and quantification of this compound in this context is an area for further research. The metabolic activities of soil microbes significantly influence the composition of the soil metabolome, which includes a diverse array of lipids and amino acid derivatives. nih.gov

Biosynthesis and Endogenous Metabolic Pathways of N Palmitoyl Tyrosine

Enzymatic Formation of N-Acyl Tyrosines

The formation of N-acyl tyrosines, including N-palmitoyl tyrosine, is an enzyme-catalyzed process. Several enzyme families and pathways have been proposed to be involved in the synthesis of N-acyl amino acids.

The Glycine (B1666218) N-Acyltransferase (GLYAT) superfamily of enzymes is known to catalyze the conjugation of acyl-CoA molecules with glycine. wikipedia.orguniroma1.it While initially characterized for their role in detoxifying xenobiotic carboxylic acids by forming short-chain N-acylglycines, recent research has implicated members of the Glycine N-Acyltransferase-like (GLYATL) family in the synthesis of long-chain N-acyl amino acids.

Research has identified Glycine N-Acyltransferase-like 3 (GLYATL3) as a key enzyme responsible for the formation of long-chain N-acylglycines. usf.edunih.govresearchgate.net Studies using siRNA knockdown of GLYATL3 in neuroblastoma cells resulted in a significant decrease in the levels of long-chain N-acylglycines. nih.govresearchgate.net Another member of this family, human Glycine N-Acyltransferase-like 2 (hGLYATL2), has been shown to efficiently synthesize various N-acyl glycines, preferentially utilizing oleoyl-CoA and arachidonoyl-CoA as substrates. nih.gov

While the primary focus of these studies has been on N-acylglycines, the substrate specificity of the GLYATL enzyme family suggests a potential role in the synthesis of other N-acyl amino acids, including this compound. The ability of these enzymes to utilize long-chain acyl-CoAs, such as palmitoyl-CoA, indicates that they could potentially accept amino acids other than glycine, such as tyrosine, as substrates. Further research is needed to definitively establish the role of GLYATL enzymes in this compound biosynthesis.

Table 1: Key Enzymes in N-Acyl Amino Acid Synthesis

| Enzyme Family | Specific Enzyme(s) | Known Substrates | Potential Role in this compound Synthesis |

| Glycine N-Acyltransferase-like (GLYATL) | GLYATL3, hGLYATL2 | Long-chain acyl-CoAs, Glycine | May catalyze the conjugation of palmitoyl-CoA with tyrosine. |

| Acyl-CoA N-Acyltransferases | General | Acyl-CoAs, Amino Acids | Likely involved in the direct condensation of palmitoyl-CoA and tyrosine. |

| Long-Chain N-Acyltyrosine Synthases | Not yet fully characterized in mammals | Long-chain acyl-CoAs, Tyrosine | Directly catalyze the formation of long-chain N-acyltyrosines. |

The most direct proposed pathway for the biosynthesis of this compound is the condensation of an activated fatty acid, in the form of palmitoyl-CoA, with the amino acid tyrosine. wikipedia.org This reaction is catalyzed by an acyl-CoA N-acyltransferase. wikipedia.orgebi.ac.uk The general reaction can be summarized as:

Palmitoyl-CoA + L-Tyrosine ⇌ N-Palmitoyl-L-Tyrosine + CoA

This type of enzymatic reaction is a common mechanism for the synthesis of various N-acyl amino acids. nih.gov The specificity of the acyltransferase determines which fatty acyl-CoA and which amino acid are used as substrates. While specific acyltransferases that preferentially synthesize this compound in mammalian tissues have yet to be fully characterized, the existence of enzymes that produce other long-chain N-acyl amino acids supports this proposed pathway. nih.gov

Evidence for the existence of enzymes that directly synthesize long-chain N-acyltyrosines has been found through the exploration of environmental DNA. nih.gov Metagenomic studies have identified genes encoding for long-chain N-acyltyrosine synthases in uncultured soil bacteria. When these genes are expressed in a host organism, they confer the ability to produce long-chain N-acyltyrosines. nih.gov This discovery confirms that dedicated enzymes for the synthesis of these molecules exist in nature and provides a strong rationale for the search for analogous enzymes in mammalian systems.

Precursors and Substrate Availability for this compound Biosynthesis

The biosynthesis of this compound is dependent on the availability of its two primary precursors: palmitoyl-CoA and tyrosine.

Palmitoyl-CoA is the activated form of palmitic acid, a common 16-carbon saturated fatty acid. wikipedia.org Palmitic acid can be obtained from the diet or synthesized de novo in the body. Before it can be used in biosynthetic reactions, it must be activated to palmitoyl-CoA by the enzyme palmitoyl-coenzyme A synthetase in an ATP-dependent reaction. nih.gov

Tyrosine is an aromatic amino acid that is a fundamental component of proteins. nih.gov In mammals, tyrosine is considered a non-essential amino acid as it can be synthesized from the essential amino acid phenylalanine by the enzyme phenylalanine hydroxylase, primarily in the liver. nih.gov Tyrosine is also readily available from dietary protein sources. The cellular pools of both palmitoyl-CoA and tyrosine are subject to complex regulation, which in turn can influence the rate of this compound synthesis.

Table 2: Precursors for this compound Biosynthesis

| Precursor | Chemical Class | Source |

| Palmitoyl-CoA | Acyl-Coenzyme A | Derived from the activation of palmitic acid (dietary or de novo synthesis). wikipedia.orgnih.gov |

| Tyrosine | Amino Acid | Dietary protein or synthesized from phenylalanine. nih.gov |

Regulation of this compound Levels in vivo

The endogenous levels of N-acyl amino acids are thought to be tightly regulated to control their signaling functions. This regulation can occur at the level of their synthesis, degradation, or both.

Emerging evidence suggests that the production of long-chain N-acyl amino acids is a dynamic process that can be influenced by cellular activity. A study on the structurally related compound, N-palmitoyl glycine, demonstrated that its levels are significantly increased in response to neuronal depolarization. nih.gov When neuronal cells were stimulated with potassium chloride to induce depolarization, there was a notable increase in the production of N-palmitoyl glycine. nih.gov

This finding suggests that the synthesis of N-acyl amino acids, including potentially this compound, can be an "on-demand" process, where cellular stimulation triggers an increase in their production. This mode of regulation is common for lipid signaling molecules and allows for rapid and localized signaling in response to specific physiological stimuli. While direct evidence for the stimulation-dependent production of this compound is still needed, the findings with N-palmitoyl glycine provide a strong precedent.

Table 3: Effect of Cellular Stimulation on N-Acyl Glycine Production

| Compound | Cell Type | Stimulus | Observed Effect on Production | Reference |

| N-Palmitoyl Glycine | DRG-like cell line (F-11) | Neuronal depolarization with KCl | Significant increase | nih.gov |

Genetic Modulators Affecting N-Acyl Amide Homeostasis (e.g., FAAH Knockout Models)

The homeostasis of N-acyl amides, including this compound, is significantly influenced by genetic factors that regulate the expression and activity of key metabolic enzymes. A primary enzyme in the degradation of a wide array of N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). nih.gov Consequently, genetic knockout models of FAAH have become an invaluable tool for understanding the endogenous roles and metabolic regulation of these lipid signaling molecules.

Detailed Research Findings in FAAH Knockout Models

Genetic deletion of FAAH in mice leads to a significant alteration in the landscape of endogenous N-acyl amides. While the primary substrate for FAAH is anandamide (B1667382), its absence results in the accumulation of numerous other related lipids. Research investigating the lipidome of FAAH knockout (KO) mice has revealed substantial increases in various N-acyl amino acids in different tissues, providing strong evidence for the role of FAAH in their degradation.

A study examining the spinal cord of FAAH KO mice revealed elevated levels of several N-acyl amino acids. nih.gov Although this particular study did not report specific levels of this compound, it demonstrated a clear trend of increased concentrations for other N-palmitoylated amino acids, as well as other N-acyl amino acids. For instance, in the lumbar spinal cord of FAAH KO mice, there were notable increases in N-palmitoyl alanine (B10760859) and N-palmitoyl serine compared to their wild-type (WT) counterparts. nih.gov This suggests that this compound, as a structurally similar compound, is also likely regulated by FAAH, and its levels would be expected to be elevated in FAAH-deficient models.

The table below summarizes the observed changes in the levels of various N-acyl amides in the lumbar spinal cord of FAAH knockout mice compared to wild-type mice. This data illustrates the profound impact of FAAH deletion on the homeostasis of this class of signaling lipids.

| Compound | Fold Change in FAAH KO vs. WT | Tissue | Reference |

|---|---|---|---|

| N-Palmitoyl Alanine | Increased | Lumbar Spinal Cord | nih.gov |

| N-Stearoyl Alanine | Increased | Lumbar Spinal Cord | nih.gov |

| N-Oleoyl Alanine | Increased | Lumbar Spinal Cord | nih.gov |

| N-Palmitoyl Serine | Increased | Lumbar Spinal Cord | nih.gov |

| N-Linoleoyl Serine | Decreased (with capsaicin (B1668287) administration) | Lumbar Spinal Cord | nih.gov |

The bidirectional changes observed in the levels of N-acyl amides in FAAH KO models highlight the complexity of this signaling system. While many substrates of FAAH accumulate as expected, the decrease in some species under certain conditions suggests the activation of compensatory metabolic pathways or altered biosynthesis. These findings underscore that the metabolic network of N-acyl amides is intricately regulated and that the disruption of a single key enzyme can have widespread and sometimes unexpected consequences on the broader lipidome.

Enzymatic Degradation and Inactivation Mechanisms of N Palmitoyl Tyrosine

Role of Hydrolases in N-Acyl Amide Metabolism

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of N-acyl amides like N-palmitoyl tyrosine, these enzymes play a central role in terminating their signaling functions by breaking the stable amide bond linking the palmitic acid moiety to the tyrosine headgroup. hmdb.ca This process releases the constituent fatty acid and amino acid, effectively inactivating the parent molecule. The degradation of N-acylamides is largely mediated by specific hydrolases that recognize the amide linkage. hmdb.ca

Fatty Acid Amide Hydrolase (FAAH) is a key integral membrane enzyme belonging to the serine hydrolase family, responsible for the degradation of a variety of fatty acid amides. wikipedia.orgnih.govmdpi.com It is recognized as the principal catabolic enzyme for signaling lipids such as the endocannabinoid anandamide (B1667382) and the sleep-inducing lipid oleamide (B13806). wikipedia.orgnih.gov FAAH terminates the signaling of these molecules by hydrolyzing them into their corresponding fatty acids and amines. nih.gov

Given its broad substrate specificity, FAAH is a primary candidate for the enzymatic hydrolysis of this compound. FAAH is known to act on N-acyl amino acids, functioning as an intracellular N-acyl amino acid hydrolase. elifesciences.orgnih.gov While direct studies on this compound are limited, research on structurally similar compounds provides strong evidence for its potential role. For instance, FAAH-1, a major isoform of the enzyme, has been shown to hydrolyze N-oleoyl tyrosine. This suggests that this compound, which also possesses a long-chain fatty acid and an aromatic amino acid, is a likely substrate for FAAH-1. The enzyme exhibits a preference for substrates with longer acyl chains (9 carbons or more), a characteristic that aligns with the 16-carbon palmitoyl (B13399708) group. researchgate.net

FAAH operates through a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues to facilitate the hydrolysis of the amide bond. ebi.ac.uk The enzyme is broadly expressed in the nervous system and peripheral tissues, localizing to intracellular membranes like the endoplasmic reticulum. nih.gov This distribution allows it to effectively regulate the levels of intracellular N-acyl amino acids. nih.gov

| Substrate Class | Specific Substrate Example | FAAH-1 Activity | FAAH-2 Activity |

|---|---|---|---|

| N-Acylethanolamines (NAEs) | Anandamide (C20:4) | High | Low |

| N-Acylethanolamines (NAEs) | N-Palmitoylethanolamine (PEA) | High | Low |

| Fatty Acid Primary Amides | Oleamide (C18:1) | High | Equivalent to FAAH-1 |

| N-Acyl Amino Acids (NAAAs) | N-Oleoyl Tyrosine (C18:1) | Active | Inactive |

| N-Acyl Amino Acids (NAAAs) | N-Arachidonoyl Serine (C20:4) | Active | Low |

Oxidative Cleavage Pathways and Amidase Activity (e.g., Peptidylglycine α-Amidating Monooxygenase (PAM))

Beyond direct hydrolysis, this compound may be metabolized through oxidative pathways. Peptidylglycine α-amidating monooxygenase (PAM) is a bifunctional enzyme primarily known for catalyzing the C-terminal amidation of neuropeptides, a crucial post-translational modification for their biological activity. wikipedia.orgnih.govmdpi.com However, evidence suggests that PAM also plays a role in the metabolism of certain fatty acid amides. wikipedia.org

The enzymatic action of PAM occurs in two sequential steps, catalyzed by two distinct domains:

Peptidylglycine α-hydroxylating monooxygenase (PHM) domain : This domain uses copper, ascorbate, and molecular oxygen to hydroxylate the α-carbon of a C-terminal glycine (B1666218) residue. nih.govabcam.com

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain : This domain then cleaves the N-Cα bond of the hydroxylated intermediate, producing the amidated peptide and glyoxylate. nih.govabcam.com

Notably, PAM has been shown to catalyze the two-step conversion of N-fatty acylglycines (such as oleoylglycine) into primary fatty acid amides (like oleamide) and glyoxylate. abcam.comnih.govnih.gov This suggests that PAM can recognize N-acyl amino acids as substrates. While the primary documented substrates are N-acylglycines, the potential for PAM to act on other N-acyl amino acids like this compound represents a plausible inactivation pathway. nih.gov This process would involve an initial oxidative step (hydroxylation) followed by cleavage (lyase activity), fitting the description of an oxidative cleavage pathway.

Other Metabolic Modifications (e.g., Oxidation/Hydroxylation of Acyl Moiety)

In addition to cleavage of the amide bond, the this compound molecule can undergo other metabolic modifications on either the acyl chain or the tyrosine headgroup. nih.gov These modifications can alter the compound's biological activity or prepare it for further degradation.

Modification of the Tyrosine Moiety: The tyrosine residue itself is susceptible to enzymatic oxidation. nih.gov For instance, N-acyl-L-tyrosines can be oxidized to form N-acyl-dehydrotyrosines. nih.gov Another potential reaction is oxidative decarboxylation of the tyrosine moiety. These modifications alter the structure and chemical properties of the headgroup, which would likely impact its interaction with biological targets.

Modification of the Acyl Moiety: The palmitoyl group, being a long-chain fatty acid, is a target for oxidation and hydroxylation reactions, which are common steps in fatty acid metabolism. nih.govwikipedia.org Enzymes such as cytochrome P450 monooxygenases can introduce hydroxyl groups at various positions along the fatty acid chain. This hydroxylation increases the water solubility of the molecule, facilitating its excretion, and can also serve as a prelude to further degradation through pathways like beta-oxidation. wikipedia.orgmdpi.com For example, N-arachidonoyl glycine can be hydroxylated by lipoxygenase enzymes, indicating that the acyl chain of N-acyl amino acids is accessible to oxidative enzymes. nih.gov

| Molecular Moiety | Type of Modification | Potential Outcome | Relevant Enzyme Class (Example) |

|---|---|---|---|

| Acyl (Palmitoyl) Chain | Oxidation/Hydroxylation | Formation of hydroxy-palmitoyl tyrosine | Cytochrome P450s, Lipoxygenases |

| Tyrosine Headgroup | Oxidation | Formation of N-palmitoyl-dehydrotyrosine | Oxidases/Dehydrogenases |

| Tyrosine Headgroup | Oxidative Decarboxylation | Removal of the carboxyl group | Decarboxylases |

Molecular Targets and Receptor Interactions of N Palmitoyl Tyrosine

Modulation of Transient Receptor Potential (TRP) Channels

N-palmitoyl tyrosine has been shown to modulate the activity of several members of the TRP channel family, which are involved in sensing a wide range of physical and chemical stimuli.

Activity at TRPV1

Direct evidence detailing the specific activity of this compound at the TRPV1 channel is not extensively reported in the provided literature. While other N-acyl amides have been identified as TRPV1 modulators, this compound's precise role at TRPV1 remains to be fully elucidated based on the available data. Some related compounds, such as N-palmitoyl dopamine (B1211576), have been noted as inactive on TRPV1 medchemexpress.com.

Activity at TRPV2

This compound has been identified as an agonist, or activator, of the TRPV2 channel frontiersin.orgnih.govfrontiersin.orgresearchgate.netiu.edu. Studies indicate that it can mobilize calcium, suggesting a role in TRPV2-mediated signaling pathways.

Activity at TRPV3

Research suggests that this compound acts as an antagonist at the TRPV3 channel nih.govfrontiersin.orgresearchgate.net. While some studies noted that it might have a weak effect on calcium mobilization or no significant activity when tested individually compared to mixtures at TRPV3 frontiersin.org, its classification as an antagonist is supported by other findings.

Activity at TRPV4

This compound has been characterized as an agonist, or activator, of the TRPV4 channel frontiersin.orgnih.govfrontiersin.orgresearchgate.netiu.edu. Its activity at TRPV4 contributes to the broader understanding of N-acyl amides as modulators of thermosensation and mechanosensation.

Table 1: this compound Activity at TRPV Channels

| Receptor | Activity Type | Notes | Source(s) |

| TRPV1 | Not specified | No direct evidence found in provided snippets. | N/A |

| TRPV2 | Agonist | Activator | frontiersin.orgnih.govfrontiersin.orgresearchgate.netiu.edu |

| TRPV3 | Antagonist | Listed as antagonist; some studies note weak or non-significant individual activity. | frontiersin.orgnih.govfrontiersin.orgresearchgate.net |

| TRPV4 | Agonist | Activator | frontiersin.orgnih.govfrontiersin.orgresearchgate.netiu.edu |

Engagement with G Protein-Coupled Receptors (GPCRs)

This compound, particularly in its phosphorylated form (this compound phosphoric acid), exhibits significant interactions with G protein-coupled receptors (GPCRs), specifically the Lysophosphatidic Acid Receptors (LPARs).

Interaction with Lysophosphatidic Acid Receptors (LPARs)

This compound phosphoric acid (NPTyrPA) and its related compounds are recognized as potent and selective competitive antagonists of lysophosphatidic acid receptors (LPARs) nih.govbibliotekanauki.plnih.govcapes.gov.brpnas.orgnih.govresearchgate.netgoogle.com. These antagonists have been instrumental in characterizing the roles of LPARs in various cellular processes.

NPTyrPA has demonstrated efficacy in inhibiting LPAR activity across different affinity sites. In studies using Xenopus oocytes, NPTyrPA exhibited IC50 values of 6.5 ± 1.5 nM at the high-affinity site and 172 ± 36 nM at the low-affinity receptor site for lysophosphatidate-activated currents nih.gov. It also showed an IC50 of 490 ± 40 nM when selectively activating the cyclic lysophosphatidate receptor nih.gov.

Furthermore, NPTyrPA has been shown to completely prevent platelet shape change induced by lysophosphatidic acid (LPA) and also blocked morphological changes in endothelial cells induced by LPA in experimental models nih.govpnas.org. These findings underscore its role as a specific inhibitor of LPA signaling pathways.

Table 2: this compound Phosphoric Acid Activity at Lysophosphatidic Acid Receptors (LPARs)

| Receptor Target | Activity Type | IC50 (nM) | Notes | Source(s) |

| LPAR | Selective Antagonist | N/A | Inhibits LPA-induced VCAM expression; prevents platelet shape change induced by LPA. | nih.govpnas.org |

| LPAR (High Affinity) | Competitive Antagonist | 6.5 ± 1.5 | Inhibits LPA-activated Cl- currents. | nih.gov |

| LPAR (Low Affinity) | Competitive Antagonist | 172 ± 36 | Inhibits LPA-activated Cl- currents. | nih.gov |

| Cyclic LPAR | Competitive Antagonist | 490 ± 40 | Inhibits cyclic lysophosphatidate-activated Cl- currents. | nih.gov |

Compound List:

this compound

N-palmitoyl-serine

Lysophosphatidic acid (LPA)

this compound phosphoric acid (NPTyrPA)

N-palmitoyl-serine phosphoric acid (NPSerPA)

N-acyl tyrosine mixture

N-acyl proline mixture

N-acyl tyrosine

N-palmitoyl dopamine

N-acyl amides

N-acyl ethanolamines (NAEs)

N-palmitoyl ethanolamine (B43304) (PEA)

N-arachidonoyl glycine (B1666218)

N-acyl glycine

N-palmitoyl glycine (PalGly)

N-docosahexaenoyl serine

N-docosahexaenoyl glycine

N-docosahexaenoyl aspartic acid

N-docosahexaenoyl ethanolamide

N-linoleoyl ethanolamide

N-docosahexaenoyl proline

N-docosahexaenoyl valine

N-linoleoyl valine

N-oleoyl valine

N-stearoyl valine

N-arachidonoyl tyrosine

N-linoleoyl tyrosine

N-docosahexaenoyl tryptophan

N-arachidonoyl tryptophan

N-linoleoyl tryptophan

N-acyl serine

N-acyl GABA

N-acyl aspartic acid

N-acyl glycine

N-acyl proline

N-acyl tryptophan

N-acyl valine

N-acyl ethanolamide phosphate (B84403)

Oleoyl-L-α-lysophosphatidic acid

Alpha-fluoromethylene phosphonate (B1237965)

Thiophosphate lipid analogue

Oleoyl-thiophosphate

Dodecyl phosphate

Octadecenyl phosphate

Tetradecyl phosphonate

Farnesyl diphosphate (B83284)

SN-2-aminooxy analogue 12b

1-Oleoyl-2-O-methyl-rac-glycerophospho-thionate isomers 2, 13 and 15

Dialkyl thiophosphatidic acid

4α-phorbol-12,13-didecanoate

2-aminoethoxydiphenyl borate (B1201080)

Cannabidiol (CBD)

Anandamide (B1667382) (AEA)

N-arachidonoyl dopamine (NADA)

2-arachidonoylglycerol (B1664049) (2-AG)

Δ9-tetrahydrocannabinol (Δ9-THC)

Cannabigerovarin

Cannabinogerolic acid

Cannabidivarin (CBDV)

Tetrahydrocannabivarin (THCV)

N-oleoyl DA (OLDA)

N-arachidonoyl taurine (B1682933) (NAT)

this compound (PTyr)

Biological Functions and Cellular Effects in Research Models

Antiproliferative and Cytostatic Activities

The effects of N-palmitoyl tyrosine on cell proliferation have been investigated in the context of cancer research, with a focus on its potential to selectively inhibit the growth of malignant cells.

In vitro studies have demonstrated that this compound exhibits selective antiproliferative activity against human breast cancer cells. Research comparing its effects on normal human breast cells (HTB-125) and human breast cancer cells (HTB-126) from the same donor revealed a high degree of specificity. At a concentration of 10µM, this compound was highly efficacious in inhibiting the proliferation of the HTB-126 cancer cells while showing complete specificity of action, implying minimal effect on the normal HTB-125 cells. This selective inhibition highlights its potential as a cytostatic agent.

Currently, there is a lack of specific research data on the direct effects of this compound on glioblastoma stem cells in the available scientific literature. While the broader field of tyrosine metabolism has been identified as a potential therapeutic target in glioblastoma, studies focusing specifically on this compound's impact on this cell type have not been found. nih.govmdpi.com

| Cell Line | Cell Type | Compound Concentration | Observed Effect |

| HTB-126 | Human Breast Cancer | 10µM | Highly efficacious inhibition of proliferation |

| HTB-125 | Normal Human Breast | 10µM | No significant inhibition of proliferation |

Neurobiological and Neuromodulatory Roles

The potential roles of this compound in the nervous system have been an area of investigation, particularly concerning its neuroprotective capabilities and its influence on neuronal and glial cell activity.

As of the current body of scientific literature, there are no specific studies that have investigated and documented the neuroprotective effects of this compound in experimental paradigms. Research into the neuroprotective properties of related lipid compounds, such as palmitoylethanolamide (B50096) (PEA), has been conducted; however, direct evidence for this compound is not presently available. nih.gov

While direct studies on this compound are limited, research on the structurally similar compound N-palmitoyl glycine (B1666218) (PalGly) provides insights into the potential modulation of sensory neuron activity. In studies involving nociceptive neurons, PalGly has been shown to potently inhibit heat-evoked firing in the rat dorsal horn. nih.govnih.gov This suggests a potential role for N-acyl amino acids with a palmitoyl (B13399708) group in modulating the activity of neurons involved in pain sensation. Further research is needed to determine if this compound exhibits similar activity in modulating nociceptive neurons.

There is currently no direct scientific evidence from in vitro studies detailing the specific influence of this compound on the activation of BV-2 microglial cells. While the effects of palmitic acid on BV-2 cells have been explored, showing it can induce an inflammatory response, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govresearchgate.net

Regulation of Inflammatory Processes in Experimental Models

The potential for this compound to regulate inflammation has been considered, given the known anti-inflammatory properties of other N-acyl amides. However, direct experimental evidence for this compound is sparse. A study on N-(E)-p-coumaroyl tyrosine, a different derivative, has shown anti-inflammatory activity by decreasing the secretion of pro-inflammatory cytokines in vitro and reducing the aggregation of immune cells in vivo. researchgate.net Additionally, other related compounds have been evaluated for their anti-inflammatory effects in various models. nih.govdepositolegale.it Nevertheless, specific studies detailing the regulatory role of this compound in inflammatory processes within experimental models are not currently available in the scientific literature.

Role in Acute Inflammation Models

This compound has been identified as a lipid mediator that is actively involved in the neuroinflammatory response. In a study using an acute systemic inflammation model in mice, induced by lipopolysaccharide (LPS), the levels of several N-acyl amides, including this compound, were found to be regulated in the brain. frontiersin.org This suggests that the compound may play a role in the central nervous system's response to inflammatory stimuli.

Further investigation into its cellular effects showed that this compound can activate BV-2 microglial cells. frontiersin.org Microglia are the primary immune cells of the central nervous system, and their activation is a key event in neuroinflammation. The study also identified this compound as an agonist for the Transient Receptor Potential Vanilloid type 2 (TRPV2) and type 4 (TRPV4) channels. frontiersin.org These channels are involved in various cellular signaling processes, including those related to inflammation.

Another study highlighted a potential signaling pathway for this compound by demonstrating its ability to selectively inhibit the proliferation of human breast cancer cells. nih.gov This anti-proliferative effect was preventable by an antagonist of the cannabinoid receptor 1 (CB1), indicating that the compound's activity may be mediated through this receptor, which is also known to play a role in modulating inflammation. nih.gov

Table 1: Observed Effects of this compound in Inflammation-Related Models

| Model System | Observation | Implication | Reference |

|---|---|---|---|

| Mouse Brain (LPS-induced acute inflammation) | Levels of this compound are regulated. | Involvement in the central nervous system's response to acute inflammation. | frontiersin.org |

| BV-2 Microglial Cells | Activation of cells by this compound. | Direct role in modulating the activity of key immune cells in the brain. | frontiersin.org |

| HEK cells transfected with TRPV channels | Agonist at TRPV2 and TRPV4 receptors. | A potential mechanism of action through ion channel activation. | frontiersin.org |

Involvement in Metabolic Homeostasis in Non-Human Models

Effects on Glucose Homeostasis and Mitochondrial Respiration (e.g., Uncoupling Protein 1-independent respiration)

The class of molecules to which this compound belongs, N-acyl amino acids, has been implicated in the regulation of energy metabolism. Certain N-acyl amino acids have been shown to function as chemical uncouplers that directly stimulate mitochondrial respiration. wikipedia.org This uncoupling activity increases energy expenditure. In mouse models, the administration of these specific N-acyl amino acids led to significant weight loss and an improvement in glucose homeostasis. wikipedia.org While this compound is a member of this class, specific data confirming its direct role as a mitochondrial uncoupler is not extensively detailed in the available literature.

The compound's demonstrated activity as an agonist at TRPV2 and TRPV4 receptors may also be relevant to its metabolic functions. frontiersin.org TRPV channels are involved in a wide array of physiological processes, including the regulation of metabolism and cellular energy homeostasis.

Table 2: Potential Metabolic Roles of the N-acyl Amino Acid Class (including this compound)

| Effect | Mechanism | Outcome in Mouse Models | Reference |

|---|---|---|---|

| Elevated Energy Expenditure | Direct stimulation of mitochondrial respiration (chemical uncoupling) | Profound body weight loss | wikipedia.org |

Synthetic Methodologies for Research Applications

Chemical Synthesis of N-Palmitoyl Tyrosine

The chemical synthesis of this compound typically involves the acylation of the amino group of L-tyrosine with palmitic acid or a reactive derivative thereof. Various strategies have been developed to achieve this transformation efficiently and with high yields.

A common strategy for the synthesis of this compound involves the use of L-tyrosine benzyl (B1604629) ester as a starting material. nih.govprepchem.com The benzyl group serves as a protecting group for the carboxylic acid functionality of tyrosine, preventing it from participating in undesired side reactions during the N-acylation step. biosynth.com The synthesis generally proceeds by reacting L-tyrosine benzyl ester with an activated form of palmitic acid, such as palmitoyl (B13399708) chloride, in the presence of a base. prepchem.com The base, often a tertiary amine like triethylamine (B128534), neutralizes the hydrochloric acid generated during the reaction. prepchem.com Following the N-acylation, the benzyl ester is typically removed by catalytic hydrogenation to yield the final this compound product. nih.gov This deprotection step is generally clean and provides the desired product in high purity.

An alternative and widely used method for the N-acylation of L-tyrosine involves the use of N-hydroxysuccinimide (NHS) esters of palmitic acid. peptide.comnih.gov Palmitic acid N-hydroxysuccinimide ester is a stable, crystalline solid that can be readily prepared by reacting palmitic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comresearchgate.net

The NHS ester of palmitic acid is highly reactive towards primary amines, such as the amino group of L-tyrosine, forming a stable amide bond. nih.govamerigoscientific.com The reaction is typically carried out in an organic solvent, and the N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal during product purification. researchgate.net This method offers several advantages, including mild reaction conditions and high yields of the desired N-palmitoylated product. chemicalbook.comamerigoscientific.com The use of NHS esters avoids the harsh conditions and potential side reactions associated with using acyl chlorides. researchgate.net

Table 1: Comparison of Synthetic Strategies for this compound

| Feature | Strategies Involving Benzyl Esters of L-Tyrosine | Use of N-Hydroxysuccinimide Esters of Palmitic Acid |

| Starting Tyrosine Derivative | L-Tyrosine Benzyl Ester | L-Tyrosine |

| Activating Group for Palmitic Acid | Typically Chloride (Palmitoyl Chloride) | N-Hydroxysuccinimide (NHS) |

| Key Reaction Step | N-acylation with acyl chloride | N-acylation with active ester |

| Byproducts | Hydrochloric acid (neutralized by base) | N-hydroxysuccinimide (water-soluble) |

| Deprotection Step | Catalytic hydrogenation to remove benzyl ester | Not applicable if L-tyrosine is used directly |

| Advantages | Readily available starting materials | Mild reaction conditions, high yields, easy purification |

| Disadvantages | Requires an additional deprotection step | Requires pre-synthesis of the NHS ester |

The formation of the amide bond between palmitic acid and L-tyrosine can be facilitated by a variety of coupling reagents. peptide.com These reagents activate the carboxylic acid group of palmitic acid, making it more susceptible to nucleophilic attack by the amino group of tyrosine. bachem.com

Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate then reacts with the amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. creative-peptides.com To improve reaction efficiency and suppress potential side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. peptide.comyoutube.comcreative-peptides.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. creative-peptides.com

The N-acylation reaction is typically carried out in the presence of a base. google.com The base serves multiple purposes: it can deprotonate the amino group of tyrosine, increasing its nucleophilicity, and it neutralizes any acidic byproducts formed during the reaction. prepchem.com Common bases used include tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). prepchem.combachem.com

Synthesis of this compound Derivatives and Analogs

The synthetic methodologies for this compound can be extended to prepare a variety of derivatives and analogs with modified functionalities. These derivatives are valuable tools for structure-activity relationship studies and for developing probes to investigate biological processes.

This compound phosphoric acids are important analogs that have been synthesized to study the role of phosphorylation in signaling pathways. nih.govnih.gov The synthesis of these compounds requires a multi-step approach involving protection, acylation, phosphorylation, and deprotection. nih.gov

An efficient synthesis starts with the benzyl ester of L-tyrosine. nih.gov The amino group is first acylated with palmitic acid, as described previously. The resulting N-palmitoyl-L-tyrosine benzyl ester is then phosphorylated. A common phosphitylating agent is N,N-diisopropyl dibenzyl phosphoramidite. nih.gov This is followed by an oxidation step to form the phosphate (B84403) triester. The final step involves the simultaneous removal of the benzyl protecting groups from both the phosphate and the carboxylic acid functionalities, typically through catalytic hydrogenation, to yield the desired N-palmitoyl-L-tyrosine phosphoric acid. nih.gov

Solid-phase peptide synthesis (SPPS) is a powerful technique for the preparation of peptides and peptide amphiphiles containing this compound. nih.govrsc.org The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govchempep.com In this method, the peptide chain is assembled stepwise on a solid support (resin). biosynth.com

The synthesis begins with the attachment of the first Fmoc-protected amino acid to the resin. chempep.com The Fmoc protecting group on the N-terminus is then removed with a mild base, typically piperidine. nih.gov The next Fmoc-protected amino acid is then coupled to the newly liberated amine using a coupling reagent. fu-berlin.de This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. nih.gov

To incorporate this compound, a pre-synthesized Fmoc-protected this compound building block can be used in one of the coupling steps. Alternatively, after the full peptide sequence is assembled, the N-terminal amino group can be selectively deprotected and then acylated with palmitic acid or an activated derivative. Once the synthesis is complete, the peptide amphiphile is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov

Stereoisomeric Synthesis (e.g., D- and L-stereoisomers)

The synthesis of specific stereoisomers of this compound, namely the L- and D-enantiomers, is crucial for investigating their distinct biological activities and physicochemical properties. The stereochemical purity of the final product is paramount, and thus, synthetic strategies are designed to proceed with high fidelity, preserving the chirality of the starting amino acid. The most common and effective method for the N-acylation of amino acids, including the synthesis of this compound stereoisomers, is the Schotten-Baumann reaction. drugfuture.comlscollege.ac.inbyjus.comiitk.ac.inwikipedia.orgorganic-chemistry.org This method involves the reaction of an amine with an acid chloride in the presence of a base.

A general approach to synthesizing either N-palmitoyl-L-tyrosine or N-palmitoyl-D-tyrosine involves a two-step process. First, the respective tyrosine stereoisomer (L-tyrosine or D-tyrosine) is esterified, typically to its methyl or ethyl ester, to protect the carboxylic acid functionality and prevent unwanted side reactions. This esterification is often achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst or a reagent like thionyl chloride. Following the esterification, the N-acylation is carried out by reacting the tyrosine ester with palmitoyl chloride under Schotten-Baumann conditions. This reaction is typically performed in a biphasic solvent system, such as dichloromethane (B109758) and water, with a base like sodium hydroxide (B78521) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. byjus.comiitk.ac.in

While specific yield data for the direct synthesis of N-palmitoyl-D-tyrosine is not as readily available in the literature, the principles of stereospecific synthesis dictate that the reaction would proceed in a similar manner to its L-enantiomer, provided the starting material is D-tyrosine. The key to obtaining the desired stereoisomer is the use of the corresponding chiral starting material, as the Schotten-Baumann reaction itself does not typically affect the stereocenter of the amino acid.

Below are representative data tables outlining the synthetic steps and expected outcomes for the preparation of both N-palmitoyl-L-tyrosine and N-palmitoyl-D-tyrosine, based on established chemical principles and related literature findings.

Table 1: Synthesis of N-palmitoyl-L-tyrosine

| Step | Reaction | Reactants | Reagents/Solvents | Conditions | Product | Reported Yield |

| 1 | Esterification | L-Tyrosine, Methanol (B129727) | Thionyl chloride | Reflux | L-Tyrosine methyl ester | High |

| 2 | N-Acylation | L-Tyrosine methyl ester, Palmitoyl chloride | Dichloromethane, Water, Sodium hydroxide | Room Temperature | N-palmitoyl-L-tyrosine methyl ester | ~70-85% (estimated) |

| 3 | Saponification | N-palmitoyl-L-tyrosine methyl ester | Sodium hydroxide, Water/Methanol | Room Temperature | N-palmitoyl-L-tyrosine | High |

Table 2: Synthesis of N-palmitoyl-D-tyrosine

| Step | Reaction | Reactants | Reagents/Solvents | Conditions | Product | Expected Yield |

| 1 | Esterification | D-Tyrosine, Methanol | Thionyl chloride | Reflux | D-Tyrosine methyl ester | High |

| 2 | N-Acylation | D-Tyrosine methyl ester, Palmitoyl chloride | Dichloromethane, Water, Sodium hydroxide | Room Temperature | N-palmitoyl-D-tyrosine methyl ester | ~70-85% (estimated) |

| 3 | Saponification | N-palmitoyl-D-tyrosine methyl ester | Sodium hydroxide, Water/Methanol | Room Temperature | N-palmitoyl-D-tyrosine | High |

It is important to note that purification of the final product, typically by recrystallization or chromatography, is essential to obtain the this compound stereoisomer with high purity.

Analytical Methodologies for N Palmitoyl Tyrosine Detection and Quantification

Spectrophotometric and Fluorometric Methods for Tyrosine Derivatives

Analyzing N-palmitoyl tyrosine, a lipidated derivative of the amino acid tyrosine, requires sensitive and specific detection methods. Both spectrophotometric and fluorometric approaches, often adapted from those used for tyrosine itself or related derivatives, can be employed.

Spectrophotometric Methods: Spectrophotometric techniques rely on the absorption of light by molecules. For tyrosine derivatives, these methods typically involve either direct measurement of the aromatic ring's absorbance or, more commonly, derivatization to enhance sensitivity and specificity.

Direct UV-Vis Spectrophotometry: Tyrosine possesses an inherent absorbance in the ultraviolet (UV) region, primarily due to its phenolic ring, with a maximum absorbance typically around 275-283 nm researchgate.net. However, this method is often limited by low sensitivity and susceptibility to interference from other UV-absorbing compounds present in complex biological matrices researchgate.net.

Derivative Spectrophotometry: To overcome the limitations of direct measurement, derivative spectrophotometry can be utilized. This technique analyzes the derivatives of the absorption spectra, which can sharpen spectral peaks, resolve overlapping signals, and enhance the detection of analytes present at low concentrations. Derivative methods have been successfully applied for the simultaneous determination of tryptophan and tyrosine, demonstrating their utility in complex mixtures acs.orgacs.org.

Colorimetric Derivatization: A widely used approach for enhancing spectrophotometric detection involves derivatization with specific reagents. For instance, L-tyrosine can be reacted with 4-chloro-7-nitrobenzo-2,3-diazole (NBD-Cl) in an alkaline medium (e.g., pH 10.0) to form a colored product that absorbs maximally around 388 nm researchgate.netresearchgate.net. This reaction yields an orange chromophore, significantly increasing sensitivity and allowing for quantification with limits of detection (LOD) and quantification (LOQ) in the µg/mL range researchgate.netresearchgate.net. Optimization of reaction parameters such as reagent concentration, pH, and incubation time is critical for accurate results researchgate.net.

Fluorometric Methods: Fluorometric methods generally offer higher sensitivity than spectrophotometric techniques due to the inherent amplification of the emitted signal. Tyrosine derivatives can be analyzed using their intrinsic fluorescence or by employing fluorescent probes.

Intrinsic Fluorescence: Tyrosine exhibits fluorescence, with its photophysical properties, including fluorescence intensity and decay kinetics, being influenced by the surrounding solvent environment, polarity, and hydrogen bonding capabilities researchgate.net. While intrinsic fluorescence can be measured, its sensitivity for this compound in complex biological samples might be limited without specific enhancement.

Fluorescent Probes: The use of fluorescent probes can significantly boost sensitivity. For example, graphene quantum dots (GQDs) have been developed as sensitive fluorescent probes for tyrosine detection. In this system, tyrosine is enzymatically oxidized to dopaquinone, which then quenches the fluorescence of the GQDs through an electron transfer process. This method has demonstrated a linear detection range for tyrosine from 1.0 to 160 μmol L⁻¹ with a low detection limit of 0.5 μmol L⁻¹ rsc.org. Fluorescence detection has also been reported to be more sensitive than mass spectrometry for certain tyrosine-derived compounds mdpi.com.

Data Table 8.3: Spectrophotometric and Fluorometric Methods for Tyrosine Derivatives

| Method Type | Analyte/Derivative | Derivatizing Agent / Probe | Detection Wavelength / Emission | Key Features / Sensitivity | Citation(s) |

| Spectrophotometric | L-Tyrosine | NBD-Cl | Absorbance at 388 nm | Forms orange product; LOD 2.85 µg/mL, LOQ 8.6 µg/mL | researchgate.netresearchgate.net |

| Derivative Spectro. | Tyrosine | N/A | Derivative spectra | Enhanced resolution; simultaneous determination with tryptophan | acs.orgacs.org |

| Fluorometric | Tyrosine | Graphene QDs | Fluorescence quenching | LOD 0.5 μmol L⁻¹; Linear range 1.0–160 μmol L⁻¹ | rsc.org |

| Fluorometric | Tyrosine-derived | N/A | Intrinsic fluorescence | Influenced by solvent; potentially sensitive | researchgate.netmdpi.com |

Sample Preparation and Extraction Techniques for Lipidomics Analysis

The accurate detection and quantification of this compound within lipidomics studies necessitate robust sample preparation and extraction protocols. These steps are critical for isolating target lipids from complex biological matrices while minimizing analyte loss and interference.

Lipid Extraction: Lipid extraction aims to efficiently solubilize and separate lipids from cellular or tissue components. A variety of solvent systems are employed, often leveraging the differential solubility of lipids in polar and non-polar organic solvents.

Classic Solvent Extraction Methods:

Folch Method: This widely adopted technique uses a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to extract lipids from biological samples like plasma and tissues creative-proteomics.comcam.ac.uknih.gov.

Bligh-Dyer Method: A variation, often using a chloroform:methanol:water ratio of 1:2:0.8, is also extensively used for comprehensive lipid extraction creative-proteomics.comcam.ac.uknih.govmasseycancercenter.org. These methods are effective for a broad range of lipid classes but may involve toxic solvents and can lead to the loss of certain highly polar lipids nih.gov.

Alternative Solvent Systems:

MTBE/Methanol/Water: Methyl tert-butyl ether (MTBE) in combination with methanol and water offers an efficient biphasic extraction system, often noted for its effectiveness and reduced matrix effects researchgate.netlcms.cz. This system can be advantageous for simultaneously extracting both polar and non-polar lipids lcms.cz.

Dichloromethane (B109758)/Methanol: Mixtures such as dichloromethane and methanol are also utilized, particularly for serum sample preparation nih.gov.

Ethanol-Based Extraction: For specific sample types, such as swabs from microbial studies, 95% ethanol (B145695) can be used for initial metabolite extraction nih.gov.

Internal Standards (IS): The inclusion of stable isotope-labeled internal standards (e.g., deuterium-labeled analogues) before the extraction process is paramount. IS are used to monitor extraction efficiency, correct for variations during sample processing, and enable absolute quantification of analytes like this compound nih.govnih.govnih.gov.

Sample Preparation and Purification: Following initial extraction, further purification steps are often performed to remove interfering substances such as proteins, salts, and other metabolites, thereby enhancing the signal-to-noise ratio for lipid analysis.

Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up and fractionation. Reversed-phase SPE, particularly using C18 stationary phases, is widely employed to separate lipids based on their hydrophobicity. This allows for the removal of polar contaminants or the fractionation of lipid classes, improving downstream analytical performance creative-proteomics.comresearchgate.netcd-genomics.com. For example, C18 columns can selectively retain nonpolar lipids, facilitating the elution of more polar species creative-proteomics.com.

Chromatographic Separation: Prior to detection by mass spectrometry, lipids are typically separated using liquid chromatography (LC), most commonly reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns. This separation is based on factors such as acyl chain length and degree of unsaturation, which is crucial for resolving complex lipid mixtures cam.ac.uknih.govcd-genomics.commdpi.com.

This compound Analysis: this compound has been identified and quantified in lipidomics studies using these extraction and purification strategies, typically coupled with highly sensitive analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (UHPLC-ESI-HRMS) nih.govresearchgate.net.

Data Table 8.4: Sample Preparation and Extraction Techniques in Lipidomics for N-Acyl Tyrosine Derivatives

| Extraction Method/Solvent System | Sample Type(s) | Purification/Fractionation Method | Analytical Platform (Typical) | Key Considerations | Citation(s) |

| Folch (Chloroform:Methanol, 2:1) | Plasma, Tissues, Cells | SPE (e.g., C18) | LC-MS/MS, UHPLC-MS/MS | Classic method; effective for broad lipid classes; potential solvent toxicity; loss of some polar lipids. | creative-proteomics.comcam.ac.uknih.gov |

| Bligh-Dyer (Chloroform:Methanol:Water) | Plasma, Tissues, Cells | SPE (e.g., C18) | LC-MS/MS, UHPLC-MS/MS | Classic method; effective for broad lipid classes; potential solvent toxicity; loss of some polar lipids. | creative-proteomics.comcam.ac.uknih.govmasseycancercenter.org |

| MTBE/Methanol/Water | Various biological matrices | SPE (e.g., C18) | LC-MS/MS, UHPLC-MS/MS | Efficient; reduced matrix effects; suitable for polar and non-polar lipids. | researchgate.netlcms.cz |

| Dichloromethane:Methanol (3:1) | Serum | Drying, Redissolving | UHPLC-ESI-HRMS | Used for serum lipidomics; requires subsequent steps. | nih.gov |

| Ethanol (95%) | Swabs (e.g., from microbial studies) | Centrifugation | LC-MS/MS | Simple extraction for specific sample types. | nih.gov |

| General Considerations | Internal Standards (IS) crucial for efficiency monitoring and quantification. SPE for clean-up/fractionation. | nih.govnih.govnih.gov | |||

| Analyte Mentioned | This compound | HPLC-MS/MS | Detected in lipidomics studies. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of N Palmitoyl Tyrosine and Analogs

Influence of Fatty Acid Chain Length and Saturation

The fatty acid moiety of N-palmitoyl tyrosine plays a significant role in its interaction with biological targets. SAR studies have explored how variations in the length and saturation of this acyl chain affect activity. Generally, longer saturated fatty acid chains, such as palmitic acid (C16:0), are often found to enhance binding affinity to hydrophobic pockets within receptors or enzymes compared to shorter chains acs.org. However, excessively long chains may lead to reduced activity due to steric hindrance or altered solubility mdpi.com.

Research into related N-acyl amino acids suggests that saturation can be favored for optimal interaction with specific binding sites. For instance, studies on fatty acid desaturases indicate that certain enzymes exhibit preferences for saturated acyl-CoA substrates, with specific amino acid residues in the enzyme's active site, such as tyrosine, playing a role in substrate recognition based on chain length and saturation jst.go.jp. While direct comparative data for this compound analogs with varying fatty acid chains are limited in the provided search results, the general principles observed in other N-acylamide systems and lipid research highlight the importance of this structural feature acs.orgmdpi.com.

Table 9.1.1: General Influence of Fatty Acid Chain Characteristics on N-Acyl Amino Acid Activity (Hypothetical Data based on Trends)

| Fatty Acid Modification | General Observed Effect on Activity | Rationale (Hypothesized) |

| Shorter Chain (e.g., C8) | Lower activity | Reduced hydrophobic interaction |

| Saturated Chain (C16) | Optimal/High activity | Favorable fit in hydrophobic pockets |

| Longer Chain (e.g., C20) | Reduced activity | Steric hindrance, decreased solubility |

| Unsaturated Chain | Variable activity | Conformational flexibility, potential for altered binding |

Impact of the Amino Acid Moiety

The tyrosine residue in this compound is central to its biological activity, providing specific functional groups that mediate interactions with target molecules. The phenolic hydroxyl group of tyrosine is particularly important, often participating in hydrogen bonding interactions critical for receptor binding or enzyme catalysis academie-sciences.fr. Studies on N-acyl amino acids have demonstrated that modifications to the amino acid core, or its replacement with other amino acids, can significantly alter or abolish biological activity academie-sciences.frnih.gov.

For example, research comparing this compound with analogs where tyrosine is replaced by phenylalanine or alanine (B10760859) typically shows a marked decrease in potency, underscoring the specific contribution of tyrosine's hydroxyl group and aromatic ring structure to the pharmacophore frontiersin.orgacademie-sciences.fr. The precise arrangement of functional groups on the amino acid moiety dictates its ability to engage with specific biological targets, making it a key determinant in SAR studies.

Table 9.2.1: Impact of Amino Acid Moiety on N-Acyl Tyrosine Activity (Hypothetical Data based on Trends)

| N-Acyl Amino Acid Analog | Relative Activity (vs. This compound) | Key Structural Feature Contributing to Activity |

| This compound | 100% (Reference) | Phenolic hydroxyl group, aromatic ring |

| N-Palmitoyl Phenylalanine | ~30% | Aromatic ring present, but lacks hydroxyl |

| N-Palmitoyl Alanine | ~5% | Lacks aromatic ring and hydroxyl group |

Stereochemical Considerations in Receptor Interactions

The stereochemistry of the amino acid residue can profoundly influence the interaction of this compound with its biological targets, as biological systems often exhibit high stereoselectivity. Tyrosine possesses a chiral center at its alpha-carbon. Therefore, both L-N-palmitoyl tyrosine and D-N-palmitoyl tyrosine can exist.

Studies on various chiral molecules, including N-acyl amino acids and peptide derivatives, frequently reveal significant differences in binding affinity and biological activity between enantiomers acs.org. Typically, one enantiomer will display superior potency or selectivity due to a more favorable fit within the three-dimensional binding site of a receptor or enzyme. While specific enantiomeric SAR data for this compound are not detailed in the provided snippets, the general principle of stereoselectivity is well-established in medicinal chemistry and is a critical consideration in drug design.

Table 9.3.1: Stereochemical Influence on N-Acyl Tyrosine Activity (Hypothetical Data based on Trends)

| This compound Isomer | Binding Affinity (Kd) | Biological Activity |

| L-N-Palmitoyl Tyrosine | 10 nM | High |

| D-N-Palmitoyl Tyrosine | 100 nM | Low |

Modifications to the Tyrosine Moiety (e.g., Phosphorylation)

The tyrosine moiety itself can be subject to various post-translational modifications (PTMs) or chemical alterations, which can significantly impact the SAR of this compound. Phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl group of tyrosine residues, is a critical regulatory mechanism in cellular signaling news-medical.netthermofisher.comthermofisher.com.

Research indicates that phosphorylation of tyrosine can drastically alter the molecule's properties. For this compound, phosphorylation would convert the hydroxyl group into a phosphate ester, introducing a negative charge and changing its hydrogen bonding potential. This modification can lead to reduced binding affinity to targets that recognize the unphosphorylated form or may confer new binding specificities, potentially affecting downstream signaling pathways news-medical.netthermofisher.complos.org. Other modifications, such as methylation of the hydroxyl group, could also alter lipophilicity and interaction profiles, thereby modulating activity.

Table 9.4.1: Impact of Tyrosine Moiety Modifications on this compound Activity (Hypothetical Data based on Trends)

| This compound Derivative | Modification Type | Relative Activity (vs. This compound) | Potential Impact on Interaction |

| This compound | Unmodified | 100% (Reference) | Baseline interaction profile |

| N-Palmitoyl Phosphotyrosine | Phosphorylation | ~20% | Introduction of negative charge, altered H-bonding |

| N-Palmitoyl O-Methyl Tyrosine | Methylation | ~60% | Increased lipophilicity, altered H-bonding donor capacity |

Research Applications and Future Directions for N Palmitoyl Tyrosine Studies

Development of N-Palmitoyl Tyrosine Analogs as Biochemical Probes

The synthesis of this compound analogs is an active area of research aimed at creating tools for deeper biological investigation. These analogs can be modified to serve as biochemical probes, allowing researchers to track, label, or study the interactions and functions of this compound within biological systems. For instance, researchers have synthesized N-palmitoyl-L-serine phosphoric acid (NP-Ser-PA) and N-palmitoyl-L-tyrosine phosphoric acid (NP-Tyr-PA) from tyrosine and serine benzyl (B1604629) esters. These synthesized compounds have been utilized to investigate their properties, such as their potent reversible inhibition of lysophosphatidic acid (LPA) receptors, indicating their utility in studying receptor-ligand interactions researchgate.netcapes.gov.brnih.govsigmaaldrich.com. The development of such analogs provides a foundation for designing more specific probes to elucidate the complex roles of N-acyl amino acids.

Exploration of this compound in Lipid Signaling Pathways and the Endocannabinoidome

N-acylamides, including this compound, are recognized for their diverse signaling functions in physiology, impacting areas such as metabolic homeostasis, cardiovascular activity, and neurological processes hmdb.ca. This compound is classified as a long-chain N-acylamide, a group that plays a role in lipid signaling systems, often through interactions with Transient Receptor Potential (TRP) channels hmdb.ca. While research on this compound's direct role in the endocannabinoidome is still developing, other N-acylamides, such as N-palmitoylethanolamine (PEA), are known to interact with pathways like PPAR-α and TRPV1, influencing inflammation and pain nih.gov. The broader family of N-acyl aromatic amino acids (NA-ArAAs), which includes N-acyl tyrosines, has been implicated in various cellular functions, including antiproliferative effects against cancer cells and neuroprotection frontiersin.org. Studies suggest that N-acylamides can be synthesized endogenously and by gut microbiota, highlighting their potential involvement in host-microbe interactions and metabolic regulation hmdb.cahmdb.ca.

Investigation of Transport Mechanisms and Cellular Uptake of this compound

Understanding how this compound enters cells is crucial for deciphering its biological actions. While specific transport mechanisms for this compound are not extensively detailed in the provided literature, research on related N-acylamides offers insights. For example, N-acyl amino acids are synthesized via enzymes like PM20D1, and their degradation is mediated by enzymes such as fatty acid amide hydrolase (FAAH) hmdb.ca. The study of N-palmitoyl-L-serine phosphoric acid and N-palmitoyl-L-tyrosine phosphoric acid indicated that their inhibitory effects on lysophosphatidic acid receptors were observed when applied extracellularly, suggesting an extracellular site of action and implying the need for cellular uptake or interaction at the cell surface psu.edunih.gov. Further research is required to identify specific transporters or mechanisms responsible for the cellular entry and distribution of this compound.

Elucidation of this compound's Role in Specific Cellular Processes and Signaling Networks

This compound, as a member of the N-acylamide family, is associated with a range of cellular processes. N-acylamides, in general, are involved in cell migration and inflammation, and have been linked to pathological conditions such as diabetes and cancer hmdb.ca. Specifically, N-palmitoyl-L-tyrosine has demonstrated antiproliferative effects against cultured human breast cancer cells frontiersin.org. Additionally, this compound phosphoric acid (NP-Tyr-PA) and its stereoisomers have been identified as potent reversible inhibitors of lysophosphatidic acid (LPA) receptors, suggesting a role in modulating signaling pathways mediated by these receptors researchgate.netcapes.gov.brnih.gov. The broader class of N-acyl aromatic amino acids, including N-acyl tyrosines, has been linked to neuroprotection and regulation of energy homeostasis mdpi.comfrontiersin.org. Research also indicates that this compound, when part of a mixture, can influence calcium mobilization and nitric oxide production in sensory neurons, potentially through interactions with TRP channels frontiersin.org.

Integration with Advanced Omics Technologies (e.g., Targeted Lipidomics, Metabolomics)

The identification and quantification of this compound within complex biological matrices are increasingly being facilitated by advanced omics technologies, particularly lipidomics and metabolomics. Targeted lipidomics and metabolomics approaches are essential for profiling the levels of N-acylamides and understanding their metabolic context hmdb.caersnet.org. For example, N-palmitoyl-L-tyrosine has been identified and cataloged in metabolomics databases hmdb.canih.gov. Studies investigating metabolic alterations in conditions like asthma have utilized metabolomics to identify various metabolites, including N-palmitoyltaurine, which correlated with disease severity and treatment ersnet.org. The application of these technologies allows researchers to map the presence, abundance, and metabolic fate of this compound, providing crucial data for understanding its physiological and pathological roles.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-palmitoyl tyrosine in biological samples?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use nano-HPLC coupled with quadrupole time-of-flight (qTOF) mass spectrometry for high-resolution identification. Negative ionization mode (-3000 V ESI voltage) optimizes detection of this compound due to its carboxylate group .

- Chromatographic Separation : Employ reverse-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) to resolve lipidated tyrosine derivatives from matrix interferences .

- Validation : Include internal standards (e.g., deuterated analogs) and calibrate against synthetic this compound to ensure accuracy in quantification .

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the palmitoyl chain linkage to tyrosine’s α-amino group. Key signals include aromatic protons (6.5–7.2 ppm) and methylene resonances (1.2–1.4 ppm) from the palmitoyl tail .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M-H] at m/z 419.3035 (CHNO) with <5 ppm mass error .

Q. What are the primary biological roles of this compound in cellular systems?

- Methodology :

- Receptor Binding Assays : Test affinity for cannabinoid or vanilloid receptors using competitive radioligand displacement (e.g., -anandamide) in synaptosomal membranes .

- Functional Studies : Assess effects on intracellular calcium flux or neurotransmitter release in neuronal cell lines to infer signaling pathways .